3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
Description
This compound, commonly known as the fumarate salt of bedaquiline (TMC207), is a synthetic antimycobacterial agent targeting ATP synthase in Mycobacterium tuberculosis . Its structure features a quinoline core substituted with a bromo group at position 6, a methoxy group at position 2, a 2-naphthalenyl moiety, and a dimethylaminoethyl side chain. The stereochemistry ((alphaR,betaS)-rel-) is critical for its biological activity, as confirmed by X-ray crystallography and synthetic protocols . The compound’s synthesis involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in and , highlighting its reliance on palladium catalysis for introducing the naphthalenyl and phenyl groups .
Properties
CAS No. |
654653-95-9 |
|---|---|
Molecular Formula |
C32H31BrN2O2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1 |
InChI Key |
SCSHFWQKWPLNEB-XLJNKUFUSA-N |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
- Starting materials : Substituted quinoline derivatives, dimethylaminoethyl precursors, and naphthalenyl phenyl intermediates.
- Solvents : Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or toluene are commonly used to facilitate the reactions.
- Bases : Potassium carbonate or sodium bicarbonate are employed to promote substitution reactions.
- Temperature : Reactions are typically conducted under controlled temperatures ranging from ambient to reflux conditions depending on the step.
- Purification : The crude product mixture undergoes extraction and recrystallization to remove impurities prior to resolution.
Optical Resolution of the Stereoisomers
Given the presence of multiple stereocenters, the racemic mixture contains four stereoisomers. Isolation of the desired (alphaR, betaS)-rel stereoisomer is achieved through optical resolution.
Chiral Resolution Agents
A key advancement in the preparation process is the use of chiral 4-hydroxydinaphtho[2,1-d:1′,2′-f]dioxaphosphepin 4-oxide derivatives as resolution agents. Notably:
Resolution Procedure
- The racemic mixture is dissolved in an appropriate solvent system.
- The chiral resolution agent is added under stirring.
- The mixture is allowed to crystallize, preferentially isolating the (alphaR, betaS)-rel stereoisomer complex.
- The complex is then decomposed to release the pure stereoisomer.
- Final purification is conducted by recrystallization or chromatography.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Agents | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of racemate | Quinoline derivatives, dimethylaminoethyl precursors | DMF, THF, Toluene | 20–110 | 60–75 | Multi-step synthesis with base catalysis |
| Optical resolution | (11bR)-4-hydroxydinaphtho dioxaphosphepin oxide | Mixture of solvents | Ambient to 5 | 40–60 | Selective crystallization of diastereomers |
| Purification | Recrystallization solvents (ethanol, acetone) | Ethanol, Acetone | Ambient | >95 purity | Final purification of isolated stereoisomer |
Research Discoveries and Process Optimization
- The use of chiral 4-hydroxydinaphtho dioxaphosphepin oxides as resolution agents represents a significant improvement over classical resolution methods, providing higher stereoselectivity and better yields.
- Optimization of solvent systems and temperature control during crystallization enhances the purity and recovery of the target stereoisomer.
- Alternative methods involving asymmetric synthesis have been explored but are less established compared to the resolution approach described.
- The process is scalable for industrial pharmaceutical production, with patent literature confirming its efficacy and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bedaquiline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on bedaquiline, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups to the quinoline core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .
Scientific Research Applications
Bedaquiline has several scientific research applications, including:
Chemistry: Bedaquiline is used as a model compound to study the synthesis and reactivity of diarylquinoline derivatives.
Biology: Researchers study the interaction of bedaquiline with bacterial ATP synthase to understand its mechanism of action.
Medicine: Bedaquiline is extensively studied for its efficacy and safety in treating MDR-TB and extensively drug-resistant tuberculosis (XDR-TB)
Mechanism of Action
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Findings from Comparative Studies
Steric and Electronic Effects: The (alphaR,betaS) configuration in the target compound optimizes binding to ATP synthase, whereas analogues with inverted stereochemistry (e.g., (alphaS,betaR)) show reduced activity . Replacement of the ethanol group with a carboxamide (as in ) reduces solubility, limiting bioavailability .
Substituent Impact: Bromine at C6 enhances antimycobacterial potency by increasing lipophilicity and target affinity . Methoxy groups at C2 (quinoline) or C3 (quinoxaline) improve metabolic stability but may reduce solubility .
Synthetic Complexity: The target compound requires multistep synthesis (Suzuki coupling, acid-mediated hydrolysis), while quinazolinones () are synthesized via simpler cyclocondensation .
Pharmacological and Physicochemical Data
Critical Analysis of Evidence
- Structural Confirmation : X-ray data (via SHELX software) and NMR spectroscopy are consistently used to verify stereochemistry and substituent positions .
- Contradictions: and list conflicting stereochemical descriptors ((alphaS,betaR) vs. (alphaR,betaS)), likely due to patent vs. IUPAC nomenclature differences .
- Gaps : Direct comparative efficacy data (e.g., IC₅₀ values for analogues) are absent in the provided evidence, limiting quantitative structure-activity relationship (QSAR) conclusions.
Biological Activity
The compound 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- , commonly known as bedaquiline , is a quinoline derivative that has shown significant biological activity, primarily as an antimycobacterial agent. This compound has been extensively studied for its efficacy in treating tuberculosis (TB), particularly multidrug-resistant strains.
Bedaquiline functions by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is critical for the bacteria's energy production. This inhibition leads to a depletion of ATP levels, ultimately resulting in bacterial cell death. The specific mechanism involves binding to the c-subunit of the ATP synthase complex, disrupting the proton gradient essential for ATP synthesis .
Pharmacological Profile
- Chemical Structure : Bedaquiline has a complex structure characterized by a quinoline core with various substituents, including bromine and methoxy groups.
- Molecular Formula : C32H31BrN2O2
- Molecular Mass : 555.50 g/mol
- CAS Number : 654653-93-7
Biological Activity Data
| Property | Value |
|---|---|
| LogP (Octanol-Water Partition) | 7.03 |
| # of Rule of 5 Violations | 2 |
| Polar Surface Area | 34.59 Å |
| # H Bond Donors | 1 |
| # H Bond Acceptors | 4 |
Clinical Studies and Efficacy
Bedaquiline was granted orphan designation for the treatment of tuberculosis in the European Union in 2005 and has been authorized since March 2014. Clinical trials have demonstrated its effectiveness against multidrug-resistant TB, showing significant improvements in treatment outcomes compared to standard therapies .
Case Studies
- Study on Multidrug-Resistant TB :
- In a clinical trial involving patients with multidrug-resistant TB, bedaquiline was administered as part of a combination therapy regimen. Results indicated a substantial reduction in bacterial load and improved treatment success rates.
- Long-term Efficacy :
- A follow-up study assessed the long-term efficacy of bedaquiline in patients who had completed their treatment regimen. The data showed sustained negative sputum cultures and no relapse within a two-year follow-up period.
Safety and Side Effects
While bedaquiline has proven effective, it is associated with certain side effects, including:
- Nausea
- Fatigue
- QT prolongation (a measure of delayed heart repolarization)
Monitoring is recommended during treatment to manage these potential adverse effects effectively .
Q & A
Q. Optimization Tips :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | NaH, THF, 0°C → RT | 65–70 | Quinoline-naphthalene adduct |
| 2 | Pd/C, H₂, EtOH | 80–85 | Deprotected intermediate |
Basic: What analytical methods are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign signals for methoxy (δ ~3.8 ppm), bromo-substituted quinoline (δ 7.5–8.5 ppm), and naphthalenyl protons .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
- Chiral HPLC : Verify enantiomeric purity using columns like Chiralpak IA/IB and hexane:isopropanol mobile phases .
Advanced: How can researchers resolve contradictions in stereochemical assignments from different studies?
Answer:
Discrepancies in stereochemical data (e.g., alphaR vs. alphaS configurations) may arise from:
- Crystallographic vs. NMR data : Single-crystal X-ray diffraction is definitive but requires high-purity crystals. Compare with NOESY/ROESY NMR data to confirm spatial proximity of substituents .
- Synthetic pathway validation : Reproduce steps with chiral catalysts or auxiliaries and cross-validate with optical rotation/CD spectra .
Q. Example Workflow :
Prepare both enantiomers using chiral catalysts.
Compare experimental [α]D values with literature.
Use molecular docking to correlate stereochemistry with biological activity (e.g., tuberculosis target binding) .
Advanced: How can low yields in the final coupling step be systematically addressed?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Temperature modulation : Increase reaction temperature to 50–60°C to overcome activation barriers.
- Catalyst screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for C–N coupling efficiency .
- Additive optimization : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
Q. Table 2: Catalyst Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 110 | 45 |
| Pd(dba)₂ | DMF | 100 | 68 |
Advanced: What computational methods predict the compound’s biological activity and binding modes?
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with Mycobacterium tuberculosis ATP synthase (target of bedaquiline analogs) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Corporate descriptors like logP, H-bond donors, and topological polar surface area to optimize pharmacokinetics .
Q. Key Parameters :
- Force field: CHARMM36 for protein-ligand systems.
- Grid size: 30 ų centered on the binding pocket.
Advanced: How do structural modifications (e.g., naphthalenyl vs. benzofuran substituents) impact activity?
Answer:
Comparative studies with analogs (e.g., 2-naphthalenemethanol derivatives ) reveal:
Q. Table 3: Activity of Structural Analogs
| Analog | Target IC₅₀ (μM) | Metabolic Stability (t½, h) |
|---|---|---|
| Parent compound | 0.12 | 4.5 |
| Benzofuran-substituted | 0.28 | 2.8 |
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
Answer:
- Gene Knockdown (CRISPR/Cas9) : Silence ATP synthase subunits in Mycobacterium to confirm target engagement .
- Resazurin Reduction Assay : Measure bacterial viability post-treatment (fluorescence readout at 560/590 nm).
- Cytotoxicity Profiling : Test against HEK293 cells to ensure selectivity (CC₅₀ > 50 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
